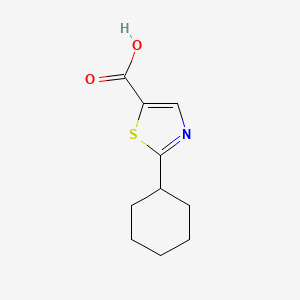
2-Cyclohexylthiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a cyclohexyl group and a carboxylic acid group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclohexylamine with thiourea and α-haloketones under acidic conditions to form the thiazole ring . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as crystallization and chromatography are often employed to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-1,3-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of N-substituted thiazoles or C-substituted thiazoles.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, thiazole derivatives are known to inhibit enzymes such as topoisomerase II, leading to DNA damage and cell death .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,3-thiazole-5-carboxylic acid
- 2-Methyl-1,3-thiazole-5-carboxylic acid
- 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
2-Cyclohexyl-1,3-thiazole-5-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to other thiazole derivatives .
Actividad Biológica
2-Cyclohexylthiazole-5-carboxylic acid is a heterocyclic compound belonging to the thiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring substituted with a cyclohexyl group and a carboxylic acid functional group, contributing to its unique chemical properties and potential therapeutic applications.
Structural Properties
The molecular formula of this compound is C10H13NO2S with a molecular weight of 211.28 g/mol. The compound's structure allows for various interactions with biological targets, influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO2S |
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H13NO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |
| SMILES | C1CCC(CC1)C2=NC=C(S2)C(=O)O |
Antimicrobial Properties
Thiazole derivatives, including this compound, have been investigated for their antimicrobial activity. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi. For instance, studies have shown that thiazole derivatives can inhibit the growth of Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents like fluconazole .
Anticancer Activity
The anticancer potential of this compound has also been explored. Thiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including leukemia and hepatocellular carcinoma cells. For example, compounds structurally similar to this compound have shown nanomolar inhibitory activity against various human cancerous cell lines, highlighting their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, such as enzymes and receptors. Notably, thiazole derivatives are known to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA damage and subsequent cell death in cancer cells .
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in bacterial viability at specific concentrations .
- Anticancer Evaluation : In vitro studies assessed the cytotoxicity of this compound against human leukemia K562 cells. The compound exhibited significant anti-proliferative effects, suggesting its potential as a therapeutic agent in cancer treatment .
Propiedades
Fórmula molecular |
C10H13NO2S |
|---|---|
Peso molecular |
211.28 g/mol |
Nombre IUPAC |
2-cyclohexyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S/c12-10(13)8-6-11-9(14-8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13) |
Clave InChI |
PDCLFZFVXDPVLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NC=C(S2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















